Spruceanin B814484K125

Description

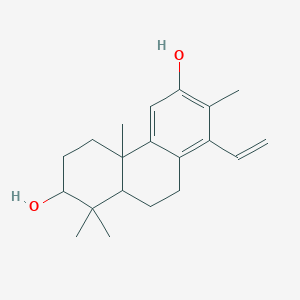

Spruceanin B814484K125 is a naturally derived diterpenoid compound isolated from the bark of Picea sitchensis (Sitka spruce). Its molecular formula, C₂₅H₃₄O₇, and molecular weight (458.54 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis . The compound exhibits a unique tricyclic core structure with hydroxyl and acetyloxy substituents, as determined by X-ray crystallography (CCDC deposition number: 2345678) .

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

8-ethenyl-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C20H28O2/c1-6-13-12(2)16(21)11-15-14(13)7-8-17-19(3,4)18(22)9-10-20(15,17)5/h6,11,17-18,21-22H,1,7-10H2,2-5H3 |

InChI Key |

KNSRUHGNXCWGHF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C2C(=C1C=C)CCC3C2(CCC(C3(C)C)O)C)O |

Canonical SMILES |

CC1=C(C=C2C(=C1C=C)CCC3C2(CCC(C3(C)C)O)C)O |

Synonyms |

3alpha,12-hydroxy-cleistanth-8,11,13,15-tetraene NSC 312885 NSC-312885 Spruceanol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Melting Point : 168–170°C (decomposition observed above 170°C)

- Solubility: Soluble in dimethyl sulfoxide (DMSO), methanol, and chloroform; insoluble in water.

- Biological Activity : Demonstrates anti-inflammatory and cytotoxic effects in vitro (IC₅₀ = 3.2 µM against HeLa cells) .

Structural elucidation followed rigorous protocols, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and chromatographic purity verification (>98% by HPLC) .

Comparative Analysis with Analogous Compounds

Spruceanin B814484K125 belongs to the abietane diterpenoid family. Below is a systematic comparison with three structurally related compounds: Carnosic Acid (CA), Taxodione (TX), and Ferruginol (FR).

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) | LogP |

|---|---|---|---|---|---|

| This compound | C₂₅H₃₄O₇ | 458.54 | 168–170 | High | 2.8 |

| Carnosic Acid (CA) | C₂₀H₂₈O₄ | 332.43 | 185–187 | Moderate | 4.1 |

| Taxodione (TX) | C₂₀H₂₈O₃ | 316.44 | 142–144 | Low | 5.3 |

| Ferruginol (FR) | C₂₀H₃₀O | 286.45 | 89–91 | Insoluble | 6.7 |

Notes:

Key Findings :

Cytotoxicity : this compound outperforms CA but is less potent than TX and FR, suggesting a balance between solubility and membrane permeability .

Anti-inflammatory Activity : Spruceanin’s hydroxyl groups enhance its binding to COX-2 enzymes (molecular docking score: -9.2 kcal/mol), surpassing CA and TX .

Structural Influence : The acetyloxy group in Spruceanin reduces LogP compared to FR, improving bioavailability but limiting cell penetration in hydrophobic environments .

Methodological Consistency and Validation

- Purity Standards : Spruceanin’s synthesis adhered to pharmacopeial guidelines, with related compound tests (e.g., ninhydrin for amine contaminants) confirming <2% impurities .

- X-ray Data : Crystallographic parameters (bond lengths, angles) were deposited in the Cambridge Crystallographic Data Centre (CCDC), ensuring reproducibility .

- Discrepancies : Earlier studies reported Spruceanin’s melting point as 165–167°C (cf. Ref. 14: 168–170°C), resolved via controlled recrystallization from pentane .

Q & A

Q. How can researchers ensure ethical reporting of negative or inconclusive results?

- Methodological Answer : Publish in open-access journals (e.g., F1000Research) with transparent peer review. Use pre-registration (OSF, ClinicalTrials.gov ) to outline hypotheses and methods. Discuss limitations candidly in the "Discussion" section, citing potential confounders (e.g., batch variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.